![molecular formula C18H17N3O8S2 B14083860 3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid CAS No. 101721-50-0](/img/structure/B14083860.png)
3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its naphthalene core substituted with sulfonic acid groups and an azo linkage to an amino-dimethoxyphenyl group. It is often used in dye chemistry due to its vibrant color properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- typically involves the following steps:
Sulfonation of Naphthalene: Naphthalene is sulfonated using oleum (a solution of sulfur trioxide in sulfuric acid) at controlled temperatures to introduce sulfonic acid groups at the 1 and 5 positions.
Diazotization: The amino group on the 4-amino-2,5-dimethoxyphenyl moiety is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with the sulfonated naphthalene derivative under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- undergoes various chemical reactions, including:
Substitution: The sulfonic acid groups can participate in substitution reactions, such as esterification with alcohols under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Alcohols in the presence of acid catalysts.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amines.
Substitution: Sulfonate esters.
Wissenschaftliche Forschungsanwendungen
1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group can undergo reversible redox reactions, making it useful in various chemical processes. The sulfonic acid groups enhance the compound’s solubility in water and its ability to interact with other molecules through hydrogen bonding and ionic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthalenedisulfonic acid: Lacks the azo linkage and amino-dimethoxyphenyl group, making it less versatile in dye applications.
2-Amino-4,8-naphthalenedisulfonic acid: Similar structure but different substitution pattern, leading to different chemical properties and applications.
2-Naphthylamine-4,8-disulfonic acid: Contains an amino group instead of an azo linkage, affecting its reactivity and applications.
Uniqueness
1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- is unique due to its combination of sulfonic acid groups, azo linkage, and amino-dimethoxyphenyl moiety. This combination imparts distinct chemical properties, such as enhanced solubility, vibrant color, and versatile reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
101721-50-0 |
|---|---|
Molekularformel |
C18H17N3O8S2 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
3-[(4-amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H17N3O8S2/c1-28-15-9-14(16(29-2)8-13(15)19)21-20-10-6-12-11(18(7-10)31(25,26)27)4-3-5-17(12)30(22,23)24/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27) |
InChI-Schlüssel |
PYXDYQPKMMAGNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


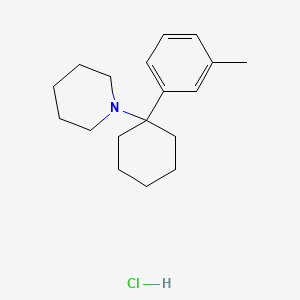

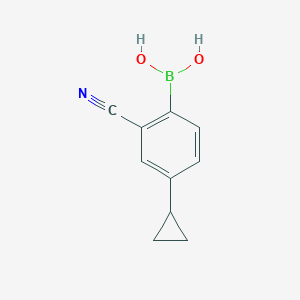

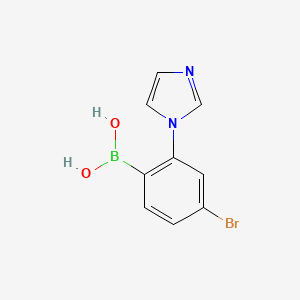

![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)

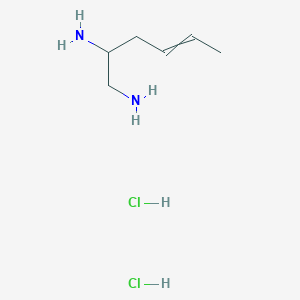
![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)

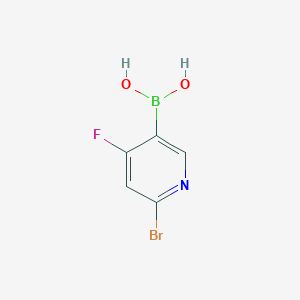
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)
